molecular formula C13H15F3N2O B3072066 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 1016515-38-0

1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane

Cat. No.: B3072066
CAS No.: 1016515-38-0
M. Wt: 272.27 g/mol
InChI Key: STJNUBDPLBXZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane is a diazepane derivative featuring a benzoyl group substituted with a trifluoromethyl (CF₃) group at the 3-position of the aromatic ring. This compound is synthesized via nucleophilic substitution, where 1-bromo-3-(trifluoromethyl)benzene reacts with 1,4-diazepane under controlled conditions. The reaction is purified by normal-phase chromatography (20% methanol in ethyl acetate), yielding 53% of the target compound . Key characterization data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.17 (td, J = 7.96 Hz, 1H), 6.75 (m, 3H), 3.47 (t, J = 6.12 Hz, 2H), 2.91 (t, J = 5.44 Hz, 2H).
  • MS (LC/MS, M+H⁺): 245.85 .

The CF₃ group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for receptor-targeted studies (e.g., dopamine D3 receptors) .

Properties

IUPAC Name

1,4-diazepan-1-yl-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-1-3-10(9-11)12(19)18-7-2-5-17-6-8-18/h1,3-4,9,17H,2,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJNUBDPLBXZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane typically involves the following steps:

    Formation of 3-(Trifluoromethyl)benzoyl chloride: This intermediate can be prepared by reacting 3-(trifluoromethyl)benzoic acid with thionyl chloride.

    Coupling with 1,4-diazepane: The 3-(trifluoromethyl)benzoyl chloride is then reacted with 1,4-diazepane in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and trifluoromethyl groups on the pyridine or benzoyl moieties (in related analogs) enable nucleophilic substitution. For example:

  • Aromatic substitution : Replacement of chlorine with nucleophiles (e.g., amines, thiols) under basic conditions.

  • Ring-opening reactions : The diazepane ring can undergo ring-opening with strong nucleophiles (e.g., Grignard reagents), forming linear amines.

Example Reaction :

1 3 Trifluoromethyl benzoyl 1 4 diazepane+R NH2BaseSubstituted benzamide derivative\text{1 3 Trifluoromethyl benzoyl 1 4 diazepane}+\text{R NH}_2\xrightarrow{\text{Base}}\text{Substituted benzamide derivative}

Acylation and Alkylation

The secondary amine in the diazepane ring participates in acylation/alkylation:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form tertiary amides.

  • Alkylation : Benzyl halides or alkyl halides alkylate the amine, yielding N-alkylated derivatives.

Conditions :

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

  • Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

Reduction Reactions

The benzoyl group can be reduced to a benzyl alcohol or methylene group:

  • Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ gas.

  • Borohydride reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyls to alcohols.

Example :

Benzoyl groupNaBH4Benzyl alcohol derivative\text{Benzoyl group}\xrightarrow{\text{NaBH}_4}\text{Benzyl alcohol derivative}

Oxidation Reactions

Oxidation targets the diazepane ring or benzoyl moiety:

  • Ring oxidation : Forms lactams or imines using agents like H₂O₂ or KMnO₄.

  • Benzoyl oxidation : Converts the benzoyl group to a carboxylic acid under strong acidic conditions (e.g., CrO₃/H₂SO₄).

Cycloaddition and Rearrangement

The diazepane ring participates in cycloadditions:

  • Dearomative [2+2] cycloaddition : With alkenes under UV light, forming fused bicyclic structures .

  • Ring contraction : Acid-mediated rearrangements yield piperazine derivatives .

Mechanistic Insights

  • Electrophilic aromatic substitution : The trifluoromethyl group deactivates the benzene ring, directing substitution to meta/para positions.

  • Steric effects : The diazepane ring’s flexibility allows conformational changes during nucleophilic attacks.

  • Catalyst role : Heteropolyacids (e.g., H₃PW₁₂O₄₀) enhance reaction rates in cyclization steps .

Factors Influencing Reactivity

  • Solvent polarity : Polar aprotic solvents (DMF, THF) improve nucleophilic substitution yields.

  • Temperature : Optimized between 0°C (for sensitive reactions) and reflux conditions.

  • Catalysts : DMAP accelerates acylation; Pd/C enables selective hydrogenations .

Scientific Research Applications

1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The diazepane ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • The 2-CF₃ isomer exhibits a higher yield (61% vs. 53%), likely due to reduced steric hindrance during synthesis .
  • NMR shifts differ markedly: the 2-CF₃ derivative shows downfield aromatic proton signals (δ 7.66 vs. δ 7.17), reflecting electronic effects of substituent positioning .

Substituent Variations: CF₃ vs. Cyano/Chloro/Thiophene Groups

Replacing the CF₃ group with other substituents alters reactivity and biological activity:

Cyano-Substituted Derivatives

  • Example: N-(4-(4-(3-Cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide (9a) . Yield: 48% (lower than CF₃ analogues). Impact: The electron-withdrawing cyano group reduces reaction efficiency but may enhance receptor binding polarity .

Chloro-Substituted Derivatives

  • Example : 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane .
    • Activity : Demonstrates high selectivity for 5-HT7 serotonin receptors, reducing self-grooming in Shank3 transgenic mice .
    • Comparison : Chloro substituents provide distinct pharmacodynamic profiles compared to CF₃, likely due to differences in electronegativity and steric bulk .

Heterocyclic Analogues

  • Example : 4-(Thiophen-3-yl)-N-(4-(4-(4-(trifluoromethyl)pyridin-2-yl)-1,4-diazepan-1-yl)butyl)benzamide (9i) .
    • Synthesis : Requires n-butyllithium and low-temperature conditions (-78°C), yielding 48%.
    • Significance : Thiophene incorporation may improve π-π stacking interactions in receptor binding .

Aromatic Ring Modifications: Benzoyl vs. Pyridine

Replacing the benzoyl ring with pyridine alters electronic properties and receptor affinity:

Compound Aromatic Core Key Features Biological Target
This compound Benzoyl High lipophilicity Dopamine D3 receptors
1-(Pyridin-3-yl)-1,4-diazepane (NS3531) Pyridine Binds nicotinic acetylcholine receptors (nAChRs) α4β2 nAChRs
1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane Pyridine Molecular Weight: 245.24 Undisclosed

Structural Insights :

  • Pyridine-based derivatives (e.g., NS3531) exhibit co-crystallization with Ls-AChBP, showing that substituents like ethoxy or phenyl at the R1 position modulate agonist efficacy .
  • The CF₃ group on pyridine (e.g., 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane) increases molecular weight (245.24 vs. 245.85 for benzoyl analogue) but retains similar MS profiles .

Bis(Trifluoromethyl) Derivatives

  • Example: 1-[3,5-Bis(Trifluoromethyl)benzoyl]-1,4-diazepane . Synthesis: Requires multi-step reactions with N-methylethanamine, yielding 35% .

Biological Activity

1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of the trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, particularly in the context of anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and implications for future research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₂F₃N₂O
  • Molecular Weight : 284.24 g/mol

The trifluoromethyl group (CF3-CF_3) is a significant feature that influences the compound's lipophilicity and reactivity, thus affecting its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that similar diazepane derivatives can act as inhibitors of efflux pumps in bacteria, which are critical for antibiotic resistance. For instance, compounds like 1-benzyl-1,4-diazepane have been shown to reduce the efflux of antibiotics in Escherichia coli, enhancing the efficacy of existing treatments .

Antimicrobial Activity

The antimicrobial properties of diazepane derivatives have been explored extensively. The structural similarities between this compound and other known antimicrobial agents suggest that it may possess similar activities against bacterial strains. Studies have shown that modifications in diazepane structures can lead to significant variations in their antibacterial efficacy .

Study 1: Antimicrobial Efficacy

A study investigating various diazepane derivatives found that modifications with trifluoromethyl groups significantly enhanced antibacterial activity against E. coli and Staphylococcus aureus. The compounds were tested using minimum inhibitory concentration (MIC) assays, revealing promising results that warrant further exploration into the specific effects of this compound .

Study 2: Anticancer Potential

In a comparative analysis involving structurally related compounds, researchers observed that trifluoromethylated analogues exhibited superior cytotoxicity against cancer cell lines compared to their non-trifluoromethylated counterparts. This reinforces the hypothesis that the trifluoromethyl group plays a crucial role in enhancing biological activity .

Data Table: Biological Activity Summary

Activity Type Cell Line/Organism IC50/MIC Value Reference
AnticancerMCF-7 (breast cancer)IC50 = 2.63 μM
AntibacterialE. coliMIC = 4.88 µg/mL
Efflux Pump InhibitionE. coli-

Q & A

Q. What are the standard synthetic routes for 1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane, and how can reaction conditions be optimized?

The synthesis typically involves acylation of a diazepane core with 3-(trifluoromethyl)benzoyl chloride under basic conditions. Optimization can be achieved by varying solvents (e.g., dichloromethane or THF), bases (e.g., triethylamine or DIPEA), and reaction times. Chromatographic purification (e.g., normal-phase silica gel with methanol/ethyl acetate gradients) is commonly used to isolate the product . For efficiency, factorial design (e.g., orthogonal arrays) can systematically test variables like temperature, stoichiometry, and catalyst loading to identify optimal conditions .

Q. How can spectroscopic techniques (NMR, LC/MS) characterize the structural integrity of this compound?

  • 1H NMR : Peaks for diazepane protons (δ 2.1–3.5 ppm) and aromatic protons from the benzoyl group (δ 7.3–7.6 ppm) confirm substitution patterns. Trifluoromethyl groups do not split protons but cause distinct coupling in 13C NMR .
  • LC/MS : A molecular ion peak matching the theoretical mass (e.g., m/z 246.10 for related analogs) validates purity. Discrepancies in mass or unexpected peaks suggest byproducts requiring further purification .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Receptor-binding assays (e.g., GABAA or dopamine D3 receptors) are initial steps, given structural similarities to benzodiazepine derivatives. In vitro cytotoxicity screening (e.g., HepG2 cells) and metabolic stability tests (using liver microsomes) provide early ADMET data .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict reactivity and guide synthetic optimization?

Density Functional Theory (DFT) calculations can map energy barriers for acylation steps, identifying transition states that limit yield. Molecular dynamics simulations help predict solvent effects on reaction pathways. Tools like Gaussian or ORCA are recommended, with experimental validation through kinetic studies .

Q. What strategies resolve contradictions in observed vs. predicted reaction outcomes?

Discrepancies between computational predictions (e.g., ICReDD’s reaction path searches) and experimental results may arise from unaccounted intermediates or solvent effects. Use in situ IR spectroscopy to detect transient species, and refine computational models by incorporating solvation parameters or entropy corrections .

Q. How do membrane separation technologies improve purification scalability for this compound?

Nanofiltration or reverse osmosis membranes can separate low-molecular-weight byproducts (e.g., unreacted benzoyl chloride) from the target molecule. Membrane pore size and solvent compatibility (e.g., polar aprotic solvents) must be optimized to prevent fouling .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

Implement Quality-by-Design (QbD) principles:

  • Define Critical Quality Attributes (CQAs: purity, yield).
  • Use response surface methodology (RSM) to model interactions between variables (e.g., mixing rate, temperature gradients).
  • Real-time Process Analytical Technology (PAT) monitors key parameters (e.g., pH, turbidity) .

Q. How can heterogeneous catalysis enhance sustainability in its synthesis?

Immobilized catalysts (e.g., Pd on mesoporous silica) reduce metal leaching and enable reuse. Compare turnover numbers (TON) and green metrics (e.g., E-factor) across homogeneous vs. heterogeneous systems to assess environmental impact .

Methodological Notes

  • Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett constants of substituents) with biological activity .
  • Safety : Adhere to protocols in institutional Chemical Hygiene Plans, especially for handling fluorinated intermediates .
  • Software : Leverage cheminformatics tools (e.g., Schrödinger Suite, RDKit) for virtual screening and reaction prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.